molecular formula C11H10Br2F2O3 B1409863 Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate CAS No. 1804936-37-5

Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate

Cat. No.: B1409863
CAS No.: 1804936-37-5
M. Wt: 388 g/mol
InChI Key: IXQKCDZOBGNJIA-UHFFFAOYSA-N
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Description

Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate is a complex organic compound characterized by its bromine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate typically involves multiple steps, starting with the bromination of phenol derivatives followed by the introduction of difluoromethoxy groups. The reaction conditions often require the use of strong brominating agents and difluoromethylation reagents under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed: The major products from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding alcohols.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or cellular processes. Its ability to interact with specific molecular targets makes it a useful tool for understanding biological mechanisms.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular activity. The molecular targets and pathways involved can vary widely, but typically include interactions with specific amino acids or functional groups within the target molecules.

Comparison with Similar Compounds

  • Ethyl 3,4-dibromophenylacetate: Lacks the difluoromethoxy group.

  • Ethyl 3,4-difluorophenylacetate: Lacks the bromine atoms.

  • Ethyl 3,4-dibromo-5-methoxyphenylacetate: Has a methoxy group instead of a difluoromethoxy group.

Uniqueness: Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which significantly alters its chemical reactivity and physical properties compared to similar compounds. This combination of halogens provides a distinct advantage in certain chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-[3,4-dibromo-5-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2F2O3/c1-2-17-9(16)5-6-3-7(12)10(13)8(4-6)18-11(14)15/h3-4,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQKCDZOBGNJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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